EINECS 281-775-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Based on EINECS classifications (), this entry could represent a metal salt, organometallic compound, or halogenated organic compound, given the prevalence of such substances in the inventory. Regulatory challenges for EINECS compounds, including 281-775-4, stem from data gaps in toxicity, bioavailability, and environmental impact, necessitating computational methods like QSAR and read-across approaches for risk assessment .
Properties
CAS No. |
84030-05-7 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(2-bromoethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7H2 |
InChI Key |
IHKSIYHMJHEJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 281-775-4 typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a bromoethylating agent. One common method is the reaction of 2,3-dihydro-1,4-benzodioxin with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Identification Challenges
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EINECS 281-775-4 is not listed in the EC Inventory (EINECS/ELINCS/NLP) , the POPs Regulation database , or ECHA’s chemical registrations .
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The EC Inventory contains 106,213 entries , but this specific identifier does not appear in the provided sources.
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Cross-referencing with CAS numbers and molecular formulas is required for precise identification.
Potential Data Gaps
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Regulatory Scope : Substances not registered under REACH or listed in EINECS may lack publicly available reaction data due to exemptions (e.g., intermediates, polymers) .
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Classification Issues : If the compound is a mixture or a non-phase-in substance, detailed reaction data might not be mandated for disclosure .
Recommendations for Further Research
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Verify the EINECS Number :
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Confirm the identifier’s validity via the ECHA CHEM database .
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Cross-check with CAS numbers or IUPAC names for accuracy.
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Consult Specialized Databases :
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SciFinder or Reaxys for peer-reviewed reaction mechanisms.
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PubChem or ChemSpider for physicochemical properties and synthetic pathways.
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Regulatory Compliance :
Limitations of Current Sources
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The provided search results focus on regulatory frameworks (e.g., REACH, POPs) rather than experimental reaction data .
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Reliable reaction data typically requires access to journals, patents, or proprietary databases excluded from the provided materials.
For authoritative insights, consult ECHA’s registered substance database or initiate a custom synthesis inquiry with certified analytical laboratories.
Scientific Research Applications
Chemistry: EINECS 281-775-4 is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of EINECS 281-775-4 involves its interaction with biological targets through its bromoethyl group. The bromoethyl group can undergo nucleophilic substitution reactions with biomolecules, leading to the formation of covalent bonds with proteins, nucleic acids, or other cellular components . This interaction can result in the modulation of biological pathways and exert various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Similarity
EINECS compounds are often compared using structural similarity metrics (e.g., Tanimoto index ≥70% via PubChem 2D fingerprints) or functional equivalence (e.g., shared metal ions or organic substituents). For example:
Table 1: Hypothetical Comparison of EINECS 281-775-4 with Structurally Similar Compounds
Notes:
- Structural analogs like sodium chromate (231-791-2) and potassium arsenate (205-582-1) share metal-ion coordination and anion geometry with this compound, enabling read-across toxicity predictions .
- Functional analogs (e.g., zinc sulfate) may differ structurally but exhibit comparable industrial applications (e.g., corrosion inhibition), necessitating endpoint-specific comparisons .
Toxicological and Regulatory Profiles
Computational studies reveal significant differences in toxicity among EINECS compounds:
Table 2: Predicted Pathway Perturbation for EINECS Compounds (Hypothetical Data)
Key Findings :
- Potassium arsenate (205-582-1) diverges in neurotoxicity profiles, underscoring the need for mechanistic validation .
Coverage in Chemical Space
ERGO reference substances (28 compounds) cover ~40% of the EINECS domain for bioavailability-related properties (e.g., log Kow, water solubility). This compound likely resides within this coverage, as metal salts dominate ERGO’s physicochemical space . Additionally, RASAR models using 1,387 labeled REACH Annex VI chemicals achieve ~95% coverage of 33,000 EINECS compounds, enabling efficient hazard identification for 281-775-4 via read-across .
Q & A
Q. How can researchers identify gaps in existing literature for EINECS 281-775-4?
Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science. Focus on keywords such as "this compound," "chemical properties," and "applications in [specific field]." Use citation tracking to map seminal studies and identify under-researched areas (e.g., synthesis optimization, environmental impact). Maintain a spreadsheet to categorize findings by methodology, results, and limitations .
Q. What experimental parameters should be prioritized in preliminary studies of this compound?
Begin with solubility tests (polar vs. non-polar solvents), thermal stability analysis (TGA/DSC), and spectroscopic characterization (FTIR, NMR). Include control groups and replicate measurements to establish baseline reproducibility. Document all conditions (e.g., pH, temperature) using standardized protocols .
Q. How should researchers design a hypothesis-driven investigation for this compound?
Formulate hypotheses based on observed chemical behavior (e.g., "this compound exhibits pH-dependent reactivity due to protonation sites"). Define independent (e.g., pH, concentration) and dependent variables (e.g., reaction rate, product yield). Use statistical power analysis to determine sample sizes .
Advanced Research Questions
Q. How can contradictory data on this compound’s catalytic activity be resolved?
Perform meta-analysis of published datasets to identify variables causing discrepancies (e.g., solvent purity, reaction kinetics). Validate findings via replicated experiments under controlled conditions. Use error propagation models and sensitivity analysis to quantify uncertainty .
Q. What advanced techniques optimize the synthesis of this compound derivatives?
Employ Design of Experiments (DoE) to screen reaction conditions (e.g., temperature, catalyst loading). Use high-throughput robotics for parallel synthesis and LC-MS for real-time monitoring. Compare yields and purity metrics using ANOVA to identify statistically significant factors .
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
Combine DFT calculations (e.g., Gaussian, ORCA) with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities or reaction pathways. Validate models against experimental data (e.g., XRD structures, kinetic assays). Address discrepancies by refining force fields or solvation models .
Q. What strategies mitigate batch-to-batch variability in this compound production for research?
Implement strict quality control protocols: NMR purity checks (>95%), HPLC quantification, and Karl Fischer titration for moisture content. Use statistical process control (SPC) charts to monitor critical parameters (e.g., particle size, crystallinity) .
Methodological Guidance
Q. How should researchers structure a reproducible experimental protocol?
Detail procedures in numbered steps, including equipment specifications (e.g., spectrometer resolution), calibration methods, and raw data archiving formats (e.g., .csv for spectra). Provide error margins for measurements and cite validated reference standards .
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?
Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves. Calculate EC50/IC50 values with 95% confidence intervals. Validate assumptions via residual plots and Kolmogorov-Smirnov tests for normality. Report p-values alongside effect sizes .
Q. How can researchers ensure ethical compliance in studies involving this compound?
Follow institutional guidelines for hazardous material handling (e.g., fume hood use, waste disposal). Disclose conflicts of interest in funding sources. For biological studies, obtain ethics approvals for animal/human testing and include toxicity data in appendices .
Data Presentation Standards
Q. What are best practices for visualizing spectral data of this compound?
Label axes clearly (e.g., "Wavelength (nm)" vs. "Absorbance (AU)"). Annotate peaks with exact values and assign functional groups. Use consistent color schemes for comparative plots (e.g., control vs. treated). Include error bars for triplicate measurements .
Q. How should conflicting results be addressed in a research manuscript?
Dedicate a discussion subsection to plausible explanations (e.g., instrumental sensitivity, sample degradation). Compare findings with prior studies using citation matrices. Propose follow-up experiments (e.g., isotopic labeling) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
